Benzyloxyacetic acid

Description

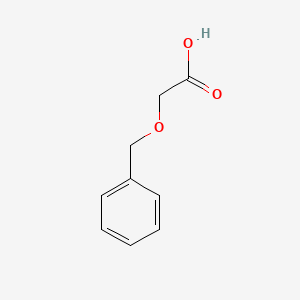

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZHHTYDZVRPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952720 | |

| Record name | (Benzyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30379-55-6 | |

| Record name | Benzyloxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30379-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 30379-55-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Benzyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyloxyacetic Acid: A Fundamental Properties Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core properties and applications of benzyloxyacetic acid.

Core Chemical and Physical Properties

This compound, systematically named 2-(phenylmethoxy)acetic acid, is a carboxylic acid that serves as a versatile building block in organic synthesis.[1][2] It is functionally related to benzyl alcohol and glycolic acid.[2][3] At room temperature, it typically appears as a colorless to light yellow liquid, though it can also be a solid with a low melting point.[1][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 30379-55-6 | [1][6][7] |

| Molecular Formula | C₉H₁₀O₃ | [1][7][8] |

| Molecular Weight | 166.17 g/mol | [1][6][8] |

| Appearance | Colorless to light yellow liquid or solid | [1][4][5] |

| Melting Point | 80-81 °C | [4][7] |

| Boiling Point | 137-139 °C at 0.6 mmHg; 146 °C at 1.1 Torr | [4][6][7] |

| Density | 1.162 g/mL at 25 °C | [1][4][6] |

| pKa | 3.52 (Predicted) | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5][6] |

| Refractive Index | n20/D 1.526 | [1][4][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features | Source(s) |

| ¹H NMR (CDCl₃) | δ 12.28 (br, 1H), 7.34-7.30 (m, 5H), 4.59 (s, 2H), 4.12 (s, 2H) | [3] |

| IR | Consistent with the presence of hydroxyl, carbonyl, and ether functional groups. | [9] |

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.[1] Its carboxylic acid group can undergo reactions such as esterification and acylation.[1]

General Synthesis Method

A common method for synthesizing this compound involves the reaction of benzyl alcohol with chloroacetic acid in the presence of a strong base.

Detailed Experimental Protocol

The following protocol describes a laboratory-scale synthesis of this compound:

Materials:

-

Tetrahydrofuran

-

Toluene

-

Potassium hydroxide

-

Benzyl alcohol

-

Chloroacetic acid

-

Hydrochloric acid

-

Methyl tert-butyl ether

-

Purified water

Procedure:

-

Add 960 g of tetrahydrofuran and 41 g of toluene to a reaction flask.

-

Add 534.0 g of potassium hydroxide in four portions at a temperature of 10-20 °C.

-

Following the addition of potassium hydroxide, add 1371.1 g of benzyl alcohol in three portions.

-

Dissolve 300.1 g of chloroacetic acid in 480.5 g of tetrahydrofuran to create a solution.

-

Add the chloroacetic acid solution dropwise to the reaction system, maintaining the reaction temperature at 70-80 °C.

-

Continue the reaction until the chloroacetic acid is completely consumed.

-

Cool the reaction system and add 3.12 kg of purified water.

-

Remove the tetrahydrofuran via pressurized distillation.

-

Extract the aqueous phase four times with toluene.

-

Adjust the pH of the aqueous phase to 3 with hydrochloric acid at 10-20 °C.

-

Extract the aqueous phase twice with methyl tert-butyl ether.

-

Concentrate the organic phase to yield this compound. The expected yield is approximately 88.3% with a purity of 99.2% as determined by GC.

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Research

This compound is a key building block in pharmaceutical research and development.[1] It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Derivatives of this compound have been investigated as potential antisickling agents.[3][6]

The compound is also utilized in biochemical research, particularly in studies involving enzyme inhibition, which aids in understanding metabolic pathways.[1] Furthermore, it is employed in proteomics research.[10][11]

Caption: Logical relationships of this compound's applications.

Safety and Handling

This compound is classified as an irritant.[4] It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[2][5][6]

Table 3: Hazard and Precautionary Information

| Hazard Statements | Precautionary Statements |

| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling |

| H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |

| P302 + P352: IF ON SKIN: Wash with plenty of water | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Appropriate personal protective equipment, such as gloves and eye protection, should be worn when handling this chemical.[5][6] Work should be conducted in a well-ventilated area.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. (Benzyloxy)acetic acid | C9H10O3 | CID 290301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 30379-55-6 [chemicalbook.com]

- 4. benzyloxy acctic acid [chembk.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound 95 30379-55-6 [sigmaaldrich.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. CAS 30379-55-6 | this compound - Synblock [synblock.com]

- 9. 427080010 [thermofisher.com]

- 10. Cas 30379-55-6,this compound | lookchem [lookchem.com]

- 11. scbt.com [scbt.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Benzyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyloxyacetic acid, a versatile compound with significant applications in organic synthesis and pharmaceutical research. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in various research domains, including drug development and materials science.

Core Chemical Information

This compound, also known as 2-(phenylmethoxy)acetic acid, is an aromatic carboxylic acid notable for its benzyloxy group, which imparts unique reactivity valuable for synthesizing complex molecules.[1]

Chemical Structure

The structure consists of a benzyl group attached via an ether linkage to an acetic acid moiety.

Chemical Formula: C₉H₁₀O₃

Linear Formula: C₆H₅CH₂OCH₂CO₂H[2][3]

Synonyms: 2-(Benzyloxy)acetic acid, 2-(Phenylmethoxy)acetic acid, Phenylmethoxyacetic acid.[4]

Identification and Properties

The key identifiers and physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 30379-55-6 | [1][2][4][5][6] |

| Molecular Weight | 166.17 g/mol | [2][4][5] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Density | 1.162 g/mL at 25 °C | [1][3][7] |

| Boiling Point | 137-139 °C at 0.6 mmHg | [1][3][7] |

| Refractive Index | n20/D 1.526 | [1][3][7] |

| Purity | ≥ 95-98% (GC) | [1][2][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Storage | Store at 0-8 °C in a dry, sealed place | [1][4] |

Applications in Research and Development

This compound serves as a crucial building block and intermediate in various scientific fields. Its ability to participate in reactions like esterification and acylation makes it a versatile tool for chemists.[1]

-

Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] Derivatives of this compound have been investigated for their potential as antisickling agents for treating sickle cell disease.[8]

-

Biochemical Research: The compound is utilized in studies involving enzyme inhibition, which aids in understanding metabolic pathways and developing targeted therapies.[1]

-

Organic Synthesis: It is a valuable building block for creating complex molecules with specific functional groups.[1] It can be used to synthesize chiral glycolates and serves as a ligand in the preparation of metal complexes, such as diaquabis(benzyloxyacetato)copper(II).[2][5][8]

-

Material Science: Researchers are exploring its use in polymer chemistry to enhance the properties of materials used in coatings and adhesives.[1]

-

Agricultural Chemistry: The compound shows potential in the development of more effective herbicides and pesticides.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in preparing a metal complex and evaluating its biological activity.

Synthesis of this compound

This protocol describes a common method for synthesizing this compound from benzyl alcohol and bromoacetic acid.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF)

-

Benzyl alcohol

-

Bromoacetic acid

-

Water (H₂O)

-

n-Hexane

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction flask cooled to 0°C in an ice-water bath, add a solution of sodium hydride (330 mmol) suspended in THF (100 mL).

-

Slowly add benzyl alcohol (375 mmol) to the suspension over 10 minutes. Bubbling will be observed. Maintain pressure balance in the flask.

-

Once bubbling ceases, add a solution of bromoacetic acid (150 mmol) in THF (50 mL) to the reaction mixture over 10 minutes while maintaining the 0°C temperature.

-

Remove the ice bath and stir the mixed solution at ambient temperature for 12 hours.

-

Slowly add a mixture of water (150 mL) and n-hexane (100 mL) to the reaction system to create a biphasic mixture.

-

Separate the aqueous layer and acidify it with concentrated HCl (40 mL).

-

Extract the acidified aqueous layer twice with diethyl ether (2 x 100 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the combined organic extract with anhydrous magnesium sulfate, filter, and concentrate to obtain this compound.

(This protocol is adapted from the synthesis method described by ChemBK).[7]

Synthesis of Diaquabis(benzyloxyacetato)copper(II) Complex

This protocol details the use of this compound as a ligand to form a copper (II) complex.

Materials:

-

This compound

-

Copper(II) acetate monohydrate (Cu(Ac)₂·H₂O)

-

0.1M Sodium hydroxide (NaOH) solution

-

Deionized water

Procedure:

-

Prepare a hot aqueous solution of this compound (1.66 g, 10 mmol).

-

Add Cu(Ac)₂·H₂O (4.00 g, 20 mmol) to the hot solution.

-

Adjust the pH of the solution to 6 using a 0.1M NaOH solution.

-

Allow the solution to evaporate at room temperature.

-

After several days, blue prismatic crystals of the complex will form.

-

Separate the crystals by filtering the solution.

(This protocol is based on the experimental section from Sun et al., 2008).[4]

Evaluation of Anti-Sickling Activity (General Protocol)

Derivatives of this compound have been studied for their ability to inhibit the sickling of red blood cells. This protocol provides a general workflow for such an investigation.

Materials:

-

Blood sample from a sickle cell disease patient (homozygous HbS)

-

Phosphate-buffered saline (PBS)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Sodium dithionite (to induce deoxygenation)

-

Microscope with camera

-

Micropore filtration system (e.g., 3-micron pores)

Procedure:

-

Preparation of Red Blood Cells (RBCs): Wash erythrocytes from the patient's blood sample with PBS to remove plasma and buffy coat. Resuspend the washed RBCs in PBS.

-

Incubation: Incubate the RBC suspension with various concentrations of the test compound (and a vehicle control) for a set period.

-

Deoxygenation: Induce sickling by adding a deoxygenating agent like sodium dithionite to the cell suspensions.

-

Microscopic Analysis: Place a sample of the cell suspension on a microscope slide, seal it, and observe under the microscope. Capture images to quantify the percentage of sickled vs. normal-shaped cells.

-

Cell Flexibility Assay: Measure the ability of the treated, deoxygenated cells to pass through 3-micron pores. Increased flexibility compared to the control indicates an anti-sickling effect.[9][10]

-

Data Analysis: Calculate the percentage inhibition of sickling for each concentration of the test compound and determine the effective concentration.

Visualized Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Workflow for the Synthesis of this compound.

Caption: Experimental Workflow for Evaluating Anti-Sickling Activity.

Safety and Handling

This compound is classified as an irritant. Users should exercise caution and use appropriate personal protective equipment (PPE).

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][11]

-

Precautionary Statements:

-

PPE: Recommended PPE includes eye shields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter).[2]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Diaquabis(benzyloxyacetato)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antisickling activity of amino acid benzyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antisickling activity of amino acid benzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Unveiling the Potential of Benzyloxyacetic Acid in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxyacetic acid, a versatile carboxylic acid featuring a benzyloxy group, has emerged as a crucial building block in various scientific research domains, most notably in pharmaceutical development and organic synthesis.[1] Its unique chemical architecture allows for a wide range of chemical modifications, making it an ideal scaffold for the development of novel therapeutic agents and complex organic molecules.[1] This technical guide provides an in-depth exploration of the applications of this compound in research, with a focus on its role in the development of anti-inflammatory, analgesic, and antisickling agents, as well as its utility in proteomics.

Core Applications in Research

The research applications of this compound are diverse, stemming from its utility as a synthetic intermediate. Key areas of investigation include:

-

Pharmaceutical Development: It serves as a foundational molecule in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1]

-

Biochemical Research: Derivatives of this compound are utilized in studies focusing on enzyme inhibition, aiding in the elucidation of metabolic pathways and the development of targeted therapies.[1]

-

Organic Synthesis: As a versatile building block, it facilitates the creation of complex molecules with specific functional groups through reactions like esterification and acylation.[1][2]

-

Proteomics Research: this compound and its derivatives are employed as chemical probes to investigate protein structure, function, and interactions.[2][3]

-

Antisickling Agent Research: Studies have explored the potential of this compound derivatives to inhibit the sickling of red blood cells in sickle cell disease.[2][3]

-

Coordination Chemistry: It can act as a ligand in the preparation of metal complexes, such as diaquabis(benzyloxyacetato)copper(II).[2]

Anti-inflammatory and Analgesic Properties of this compound Derivatives

A significant area of research has focused on the development of this compound derivatives as potent anti-inflammatory and analgesic agents. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory cascade.

Quantitative Data on Biological Activity

The following table summarizes the reported biological activities of various derivatives of this compound and related compounds.

| Compound Class | Compound/Derivative | Test Model | Activity Metric | Value | Reference |

| Anti-inflammatory Activity | |||||

| Phenoxy Acetic Acid Derivative | Compound 5f | In vitro COX Inhibition | COX-1 IC50 (µM) | 4.07 | --INVALID-LINK-- |

| COX-2 IC50 (µM) | 0.06 | --INVALID-LINK-- | |||

| Selectivity Index (COX-2) | 67.83 | --INVALID-LINK-- | |||

| Phenoxy Acetic Acid Derivative | Compound 7b | In vitro COX Inhibition | COX-1 IC50 (µM) | 5.93 | --INVALID-LINK-- |

| COX-2 IC50 (µM) | 0.08 | --INVALID-LINK-- | |||

| Selectivity Index (COX-2) | 74.13 | --INVALID-LINK-- | |||

| Pyrazoline-Phenoxyacetic Acid | Compound 6a | In vitro COX Inhibition | COX-2 IC50 (µM) | 0.03 | --INVALID-LINK-- |

| Selectivity Index (COX-2) | 365.4 | --INVALID-LINK-- | |||

| Pyrazoline-Phenoxyacetic Acid | Compound 6c | In vitro COX Inhibition | COX-2 IC50 (µM) | 0.03 | --INVALID-LINK-- |

| Selectivity Index (COX-2) | 196.9 | --INVALID-LINK-- | |||

| Analgesic Activity | |||||

| 5-Acetamido-2-Hydroxy Benzoic Acid Derivative | PS3 | Acetic acid-induced writhing (mice) | % Pain Reduction (20 mg/kg) | 74% | --INVALID-LINK-- |

| % Pain Reduction (50 mg/kg) | 75% | --INVALID-LINK-- | |||

| O-(4-tert-butylbenzoyl)-salicylic acid | BS3 | In vivo analgesic activity | ED50 (mmol/kg) | 0.26 | --INVALID-LINK-- |

| Pyrrole Derivative | 3c | Acetic acid-induced writhing (mice) | % Protection (38 mg/kg) | 89.3% | --INVALID-LINK-- |

Signaling Pathway: COX-2 in Inflammation

The anti-inflammatory effects of this compound derivatives are often attributed to their inhibition of the COX-2 enzyme. COX-2 is a central enzyme in the arachidonic acid cascade, which leads to the production of prostaglandins, key mediators of inflammation.

Experimental Protocols

Synthesis of a this compound Derivative: 2-(Benzyloxy)acetohydrazide

This protocol describes a representative synthesis of a this compound derivative, which can serve as a precursor for more complex molecules with potential biological activity.

Materials and Reagents:

-

This compound

-

Thionyl chloride

-

Anhydrous methanol

-

Hydrazine hydrate

-

Anhydrous diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Esterification of this compound:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.

-

Cool the solution in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.

-

After the addition is complete, remove the ice bath and reflux the mixture for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl benzyloxyacetate.

-

-

Hydrazinolysis of the Ester:

-

Dissolve the crude methyl benzyloxyacetate (1 equivalent) in methanol in a round-bottom flask.

-

Add hydrazine hydrate (3 equivalents) to the solution.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid, 2-(benzyloxy)acetohydrazide, can be purified by recrystallization from a suitable solvent like ethanol.

-

Application in Chemical Proteomics

This compound and its derivatives can be utilized as scaffolds for the development of chemical probes to identify protein targets of bioactive small molecules. This approach, known as chemical proteomics, is a powerful tool in drug discovery and chemical biology.

General Workflow for Target Identification:

A common strategy involves modifying the this compound scaffold with a reporter tag (e.g., biotin or an alkyne for click chemistry) and a reactive group if covalent binding is desired. This chemical probe is then used to "fish" for its binding partners in a complex biological sample, such as a cell lysate.

Conclusion

This compound is a valuable and versatile compound in the toolkit of researchers in medicinal chemistry and organic synthesis. Its utility as a scaffold for generating libraries of bioactive molecules, particularly those with anti-inflammatory and analgesic properties, is well-documented. Future research will likely continue to expand upon the synthetic derivatization of this compound to explore new therapeutic applications and to develop more sophisticated chemical probes for dissecting complex biological processes. The methodologies and data presented in this guide offer a solid foundation for professionals seeking to leverage the potential of this compound in their research endeavors.

References

Unraveling the Core Mechanism of Action of Benzyloxyacetic Acid: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 14, 2025 – While benzyloxyacetic acid is recognized primarily as a versatile building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, a comprehensive understanding of its intrinsic mechanism of action at the molecular level has remained largely indirect. This technical guide synthesizes the available scientific evidence, drawing from studies on its derivatives and structurally related compounds, to provide a detailed overview for researchers, scientists, and drug development professionals. The information presented herein is based on inferential analysis and aims to guide future research into the direct biological activities of this compound.

Introduction

This compound (also known as 2-(phenylmethoxy)acetic acid) is a carboxylic acid derivative that has garnered significant interest in medicinal chemistry.[1] Its utility as a scaffold for the development of more complex molecules with therapeutic potential is well-established.[1] However, to fully exploit its potential, a deeper understanding of its own biochemical and cellular effects is crucial. This guide delves into the putative mechanisms of action, focusing on its potential anti-inflammatory and analgesic properties, supported by data from related compounds and theoretical models.

Putative Anti-Inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic effects of compounds structurally related to this compound are often attributed to their interaction with key pathways in the inflammatory cascade. The primary hypothesized mechanisms for this compound revolve around the inhibition of enzymes involved in prostaglandin synthesis and the modulation of pro-inflammatory signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

A prevalent mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[2] Prostaglandins are key mediators of inflammation, pain, and fever.[2] Studies on derivatives of salicylic acid, which share a similar carboxylic acid moiety, have demonstrated that modifications can lead to significant COX-2 inhibition. For instance, the derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has shown a higher affinity for COX-2 in silico and has been demonstrated to reduce prostaglandin E2 (PGE-2) concentrations in vivo.[3][4]

It is plausible that this compound itself may exert a weak inhibitory effect on COX enzymes, a property that is enhanced in its more complex derivatives.

Table 1: Quantitative Data on Related Anti-Inflammatory Compounds

| Compound/Derivative Class | Target | Activity Metric | Value | Reference |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | TNF-α Reduction | pg/mL | 5.70+/-1.04 x 10³ | [4] |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | IL-1β Reduction | pg/mL | 2.32+/-0.28 x 10³ | [4] |

| Benzydamine | TNF-α Production Inhibition (in vitro) | ED50 | ~25 µM | [5] |

| Linoleyl hydroxamic acid | Cyclooxygenase-1 (COX-1) | IC50 | 60 µM | [6] |

| Linoleyl hydroxamic acid | Cyclooxygenase-2 (COX-2) | IC50 | 60 µM | [6] |

| Linoleyl hydroxamic acid | 5-Lipoxygenase (h5-LO) | IC50 | 7 µM | [6] |

| Linoleyl hydroxamic acid | 12-Lipoxygenase (12-LO) | IC50 | 0.6 µM | [6] |

| Linoleyl hydroxamic acid | 15-Lipoxygenase (15-LO) | IC50 | 0.02 µM | [6] |

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[] The inhibition of the NF-κB signaling pathway is a key target for anti-inflammatory drug development.[]

Research on a salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown its ability to suppress NF-κB expression in vivo.[3][8] This suppression is linked to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3] Given the structural similarities, it is hypothesized that this compound may also possess the ability to modulate this crucial inflammatory pathway, albeit likely to a lesser extent than its more complex and potent derivatives.

Experimental Protocols

To facilitate further research into the direct mechanism of action of this compound, this section outlines relevant experimental protocols adapted from studies on related compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Reference NSAID (e.g., ibuprofen, celecoxib)

-

Assay buffer (e.g., Tris-HCl)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Prepare solutions of this compound and the reference NSAID at various concentrations.

-

In a reaction vessel, pre-incubate the COX enzyme (either COX-1 or COX-2) with the test compound or reference NSAID for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 10 minutes).

-

Terminate the reaction.

-

Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Benzyloxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyloxyacetic acid (CAS No. 30379-55-6), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 2-(phenylmethoxy)acetic acid

-

Molecular Formula: C₉H₁₀O₃

-

Molecular Weight: 166.17 g/mol

-

Appearance: Colorless to pale yellow liquid

-

Boiling Point: 146 °C at 1.1 Torr[1]

-

Melting Point: 80-81 °C[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | -COOH |

| 7.35 - 7.25 | Multiplet | 5H | Aromatic C-H |

| 4.60 | Singlet | 2H | -O-CH₂-Ph |

| 4.15 | Singlet | 2H | -O-CH₂-COOH |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (Carboxylic Acid) |

| ~137 | Aromatic C (Quaternary) |

| ~128.5 | Aromatic C-H |

| ~128.0 | Aromatic C-H |

| ~127.5 | Aromatic C-H |

| ~73 | -O-CH₂-Ph |

| ~68 | -O-CH₂-COOH |

Infrared (IR) Spectroscopy

Table 3: FTIR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~3030 | C-H stretch (Aromatic) |

| ~2930 | C-H stretch (Aliphatic) |

| ~1730 | C=O stretch (Carboxylic Acid) |

| ~1220 | C-O stretch |

| ~1100 | C-O stretch (Ether) |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of the molecule.

Table 4: Mass Spectrometry Data of this compound

| m/z | Assignment |

| 166 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters may vary.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

FTIR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the key fragmentation pathway of this compound in a mass spectrometer.

Caption: Key fragmentation of this compound.

References

A Technical Guide to the Solubility of Benzyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of benzyloxyacetic acid, a compound of interest in pharmaceutical research and organic synthesis. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in various common solvents. This guide candidly presents this information gap and, in its place, provides a detailed overview of the established experimental methodologies that can be employed to determine the solubility of this compound. Furthermore, a summary of its known physicochemical properties is presented. This document is intended to serve as a foundational resource for researchers and professionals, enabling them to systematically approach the solubility determination of this compound in their own laboratory settings.

Introduction

This compound, also known as 2-(phenylmethoxy)acetic acid, is a carboxylic acid derivative that serves as a versatile building block in organic synthesis and is explored for its potential in medicinal chemistry.[1] Its structure, featuring both a carboxylic acid group and a benzyl ether moiety, suggests a nuanced solubility profile that would be of significant interest to those in drug development and material science. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[2] Despite its relevance, publicly available quantitative data on the solubility of this compound in a range of solvents is currently not available. This guide provides the necessary procedural knowledge to empower researchers to generate this crucial data.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.17 g/mol | [3] |

| Melting Point | 80-81 °C | [3][4][5] |

| Boiling Point | 137-139 °C at 0.6 mmHg | [3][5] |

| Density | 1.162 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.526 | [1][3] |

| pKa | 3.52 ± 0.10 (Predicted) | [3] |

| Appearance | Colorless liquid or solid | [1][5] |

Experimental Protocols for Solubility Determination

The absence of published solubility data for this compound necessitates experimental determination. The following protocols, commonly used for organic acids, are directly applicable.

The fundamental process for determining solubility involves creating a saturated solution at a controlled temperature, separating the undissolved solid, and quantifying the concentration of the solute in the solution.

Caption: Workflow for experimental solubility determination.

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent.[6][7]

Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a conical flask).

-

Place the container in a thermostatic shaker bath set to the desired temperature and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] The presence of undissolved solid at the end of this period confirms saturation.[6]

-

-

Sample Collection and Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation upon cooling.

-

Transfer the aliquot to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried residue is achieved.[7]

-

-

Calculation:

-

The solubility (S) can be calculated in grams per 100 mL of solvent using the following formula: S = (mass of residue / volume of aliquot) * 100

-

Given that this compound is a carboxylic acid, its concentration in a saturated solution can be accurately determined by titration with a standardized base.[9][10]

Principle: The amount of this compound in a known volume of the saturated solution is determined by neutralizing it with a standard solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (Section 3.2.1).

-

-

Titration Procedure:

-

Withdraw a precise volume of the clear saturated solution and transfer it to an Erlenmeyer flask.

-

If the solvent is non-aqueous, add a suitable co-solvent (like ethanol) that is miscible with both the solvent and the titrant.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) until the endpoint is reached, indicated by a persistent color change.[10]

-

-

Calculation:

-

The molarity of the this compound solution (M_acid) can be calculated using the formula: M_acid * V_acid = M_base * V_base

-

The solubility can then be expressed in various units, such as moles per liter (mol/L) or grams per liter (g/L), by converting the molarity using the molecular weight of this compound.

-

Factors Influencing Solubility

When determining and interpreting the solubility of this compound, it is crucial to consider several factors:

-

Temperature: The solubility of solids in liquids generally increases with temperature, although there are exceptions. Therefore, maintaining precise temperature control is critical for reproducible results.[8]

-

Solvent Polarity: The "like dissolves like" principle is a useful guideline. The polarity of this compound, influenced by both its polar carboxylic acid group and its less polar benzyl group, will dictate its affinity for different solvents.

-

pH (for aqueous solutions): As a carboxylic acid, the solubility of this compound in aqueous media is expected to be highly pH-dependent. In basic solutions, it will deprotonate to form the more soluble carboxylate salt.

Conclusion

While quantitative solubility data for this compound is not currently documented in readily accessible sources, this guide provides the essential framework for its experimental determination. By employing established methodologies such as the gravimetric and acid-base titration methods, researchers can generate reliable and accurate solubility profiles. This data is indispensable for advancing the use of this compound in pharmaceutical formulations, chemical synthesis, and other scientific applications. The protocols and workflow presented herein are intended to facilitate a systematic and effective approach to bridging the current knowledge gap.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. Cas 30379-55-6,this compound | lookchem [lookchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound CAS#: 30379-55-6 [m.chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. drjez.com [drjez.com]

An In-depth Technical Guide to the Safety and Handling of Benzyloxyacetic Acid

Introduction

Benzyloxyacetic acid (CAS No: 30379-55-6; Molecular Formula: C₉H₁₀O₃) is an organic compound utilized in various research and synthetic applications, including proteomics research and the synthesis of complex organic molecules.[1][2] Given its chemical properties and potential hazards, a thorough understanding of its safety and handling protocols is critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the known hazards, handling precautions, and emergency procedures associated with this compound, compiled from safety data sheets (SDS) and chemical databases.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[2]

Table 1: GHS Hazard Classification for this compound

| Category | Classification | Hazard Statement |

|---|---|---|

| Signal Word | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

Caption: GHS hazard communication workflow for this compound.

Toxicological Profile

Detailed toxicological studies on this compound are limited. The available data primarily supports its classification as an irritant. For most other endpoints, such as acute toxicity, carcinogenicity, and reproductive toxicity, specific data is not available from the reviewed sources.[3][4]

Table 2: Summary of Toxicological Information

| Toxicological Endpoint | Finding | Data Availability |

|---|---|---|

| Acute Toxicity (Oral) | No data available | Not Available[4] |

| Acute Toxicity (Dermal) | No data available | Not Available[4] |

| Acute Toxicity (Inhalation) | No data available | Not Available[4] |

| Skin Corrosion/Irritation | Causes skin irritation | Classified as Category 2[3][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Classified as Category 2[3][4] |

| Respiratory or Skin Sensitization | No information available | Not Available[3] |

| Germ Cell Mutagenicity | No information available | Not Available[3] |

| Carcinogenicity | No information available | Not Available[3] |

| Reproductive Toxicity | No information available | Not Available[3] |

Experimental Protocols: The safety data sheets classify this compound as a skin and eye irritant according to GHS/CLP regulations.[3][4] This classification is typically based on results from standardized tests (e.g., OECD Test Guidelines 404 and 405); however, the specific experimental protocols for this compound were not provided in the consulted documents.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 166.17 g/mol | [1] |

| Physical State | Liquid | [4] |

| Appearance | Pale yellow | [4] |

| Odor | No information available | [4] |

| Boiling Point | 137 - 139 °C @ 0.6 mmHg | |

| Flash Point | 113 °C / 235.4 °F (closed cup) | [5] |

| Density | 1.162 g/mL at 25 °C |

| Refractive Index | n20/D 1.526 | |

Handling, Storage, and Exposure Controls

Safe laboratory practice requires stringent adherence to handling, storage, and personal protection protocols.

Safe Handling

-

Ventilation : Always use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors or mists.[3][5]

-

Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[3][5] Do not eat, drink, or smoke in work areas.

-

Avoid Contact : Avoid contact with skin, eyes, and clothing.[3] Avoid ingestion and inhalation.[5]

Storage

-

Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5] Store in a cool, shaded area, and consider storing under an inert gas.[3]

-

Incompatible Materials : Store away from strong oxidizing agents.[5]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to minimize exposure.

Table 4: Recommended Exposure Controls and Personal Protective Equipment

| Control | Specification | Source(s) |

|---|---|---|

| Engineering Controls | Ensure adequate ventilation. Use a local exhaust system. Eyewash stations and safety showers should be close to the workstation. | [3][4][5] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133). | [4][5] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Natural rubber). Inspect gloves prior to use. | [4] |

| Skin/Body Protection | Wear protective clothing to prevent skin exposure. | [4] |

| Respiratory Protection | Not required under normal use with adequate ventilation. For large-scale use or in emergencies, use a NIOSH/MSHA or EN 136 approved respirator. |[4] |

Caption: Personal Protective Equipment (PPE) selection workflow.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

First Aid Measures

-

Eye Contact : Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Skin Contact : Take off contaminated clothing immediately.[3] Wash off with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[3]

-

Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If you feel unwell, call a POISON CENTER or doctor.[3][5] If the person is not breathing, give artificial respiration.[5]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards.[5] Get medical attention if symptoms occur.[5]

Caption: First aid decision workflow for different exposure routes.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5]

-

Hazardous Combustion Products : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[5]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 4.3.[4][5]

-

Containment and Cleanup : Soak up the spill with an inert absorbent material (e.g., sand, silica gel).[4][5] Collect the material and place it in suitable, closed containers for disposal.[4][5]

-

Environmental Precautions : Prevent the product from entering drains or being released into the environment.[3][5]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[5] Do not empty into drains.[5]

References

Benzyloxyacetic Acid: A Technical Guide to its Synthesis, Properties, and Applications

Introduction

Benzyloxyacetic acid, a versatile carboxylic acid featuring a benzyloxy group, serves as a crucial intermediate in organic synthesis and pharmaceutical research. Its unique molecular architecture allows for its integration into a wide array of complex molecules, making it a valuable building block in the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and analgesic drugs. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its known applications. While the specific historical details of its discovery are not extensively documented, the foundational context of its parent compound, benzoic acid, offers valuable perspective.

Historical Context: The Precedent of Benzoic Acid

The history of this compound is not well-documented in readily available literature. However, the story of its structural relative, benzoic acid, is rich and dates back to the 16th century. Nostradamus first described the dry distillation of gum benzoin in 1556, a process that yielded benzoic acid.[1][2] Later, in 1832, Justus von Liebig and Friedrich Wöhler determined the chemical structure of benzoic acid, a significant milestone in the development of organic chemistry.[2][3] The antifungal properties of benzoic acid were discovered by Salkowski in 1875, which led to its use as a preservative.[2] This historical precedent with a closely related aromatic carboxylic acid highlights the long-standing interest in this class of compounds for both chemical and biological applications.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[4] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 30379-55-6 | [4][5][6][7][8][9][10][11] |

| Molecular Formula | C9H10O3 | [4][5][6][7][8][9][10] |

| Molecular Weight | 166.17 g/mol | [4][5][7][8][9] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.162 g/mL at 25 °C | [4][8] |

| Boiling Point | 137-139 °C at 0.6 mmHg | [4][8] |

| Refractive Index | n20/D 1.526 | [4][8] |

| Melting Point | 80-81 °C | [6] |

Experimental Protocols: Synthesis of this compound

The most commonly cited method for the synthesis of this compound involves the reaction of benzyl alcohol with an activated acetic acid derivative. A detailed experimental protocol is provided below.

Synthesis from Benzyl Alcohol and Bromoacetic Acid

This procedure details the synthesis of this compound via the Williamson ether synthesis, reacting the sodium salt of benzyl alcohol with bromoacetic acid.

Materials:

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Bromoacetic acid

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

n-Hexane

-

Concentrated hydrochloric acid (12 M)

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Benzyl Oxide: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (330 mmol) in anhydrous tetrahydrofuran (100 mL). Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add benzyl alcohol (375 mmol) to the cooled suspension over a period of 10 minutes. Effervescence (hydrogen gas evolution) will be observed. Stir the mixture at 0 °C until the gas evolution ceases, indicating the complete formation of sodium benzyl oxide.

-

Alkylation Reaction: While maintaining the temperature at 0 °C, add a solution of bromoacetic acid (150 mmol) in anhydrous tetrahydrofuran (50 mL) to the reaction mixture over 10 minutes.

-

Reaction Work-up: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature for 12 hours.

-

Quench the reaction by slowly adding a mixture of water (150 mL) and n-hexane (100 mL).

-

Separate the aqueous layer.

-

Acidify the aqueous layer to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid (40 mL).

-

Extraction and Purification: Extract the acidified aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the development of more complex molecules, particularly in the pharmaceutical industry.[4][12] Its utility stems from the presence of both a carboxylic acid and a protected alcohol (as a benzyl ether), allowing for sequential and selective chemical transformations.

-

Intermediate for Pharmaceuticals: It is frequently used in the synthesis of anti-inflammatory and analgesic drugs.[4][12] The this compound moiety can be incorporated into larger molecular scaffolds to modulate their pharmacological properties.

-

Organic Synthesis: The carboxyl group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The benzyl group serves as a stable protecting group for the alcohol, which can be removed under specific conditions (e.g., hydrogenolysis) to reveal the free hydroxyl group at a later stage of the synthesis.

-

Antisickling Agents: Derivatives of this compound have been investigated for their in vitro activity as antisickling agents, suggesting potential therapeutic applications in sickle cell disease.[13]

Conceptual Role in Drug Development:

The following diagram illustrates the conceptual role of this compound as a versatile building block in the synthesis of a target drug molecule.

Caption: this compound as a key intermediate in drug synthesis.

Conclusion

This compound is a compound of significant interest to researchers in organic synthesis and medicinal chemistry. While its own history of discovery remains elusive, its utility as a versatile building block is well-established. The availability of straightforward synthetic protocols and its favorable physicochemical properties make it an attractive starting material for the creation of complex and biologically active molecules. Further research into the biological mechanisms of its derivatives may unveil new therapeutic opportunities.

References

- 1. redox.com [redox.com]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. Benzoic acid (C₆H₆COOH) [ir.ua.edu]

- 4. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Benzyloxy)acetic acid | C9H10O3 | CID 290301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. scbt.com [scbt.com]

- 8. ベンジルオキシ酢酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. CAS 30379-55-6 | this compound - Synblock [synblock.com]

- 10. This compound | 30379-55-6 [chemicalbook.com]

- 11. This compound - Wikidata [wikidata.org]

- 12. chemimpex.com [chemimpex.com]

- 13. Cas 30379-55-6,this compound | lookchem [lookchem.com]

Benzyloxyacetic Acid: A Technical Guide for Researchers in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyloxyacetic acid (BZA), a synthetic carboxylic acid, is not a known endogenous metabolite in human or most animal biological systems. However, its structural similarity to other xenobiotic carboxylic acids and its potential introduction into biological systems through various means necessitates a thorough understanding of its hypothetical metabolic fate and analytical detection. This technical guide provides a comprehensive overview of the posited metabolic pathways of BZA, detailed experimental protocols for its quantification in biological matrices, and a discussion of its potential interactions with cellular signaling pathways. This document is intended to serve as a foundational resource for researchers investigating the pharmacokinetics, toxicology, and potential therapeutic applications of this compound and structurally related compounds.

Introduction to this compound

This compound (C₉H₁₀O₃) is an organic compound that is structurally an ether of benzyl alcohol and glycolic acid. While it is primarily utilized in organic synthesis and as a building block in pharmaceutical research, its presence as a potential xenobiotic warrants an examination of its behavior in biological systems.[1] Understanding the metabolic pathways of such xenobiotics is crucial for pharmacology, toxicology, and environmental health.

Hypothetical Metabolic Pathways of this compound

The metabolism of xenobiotics typically proceeds in two phases: Phase I (functionalization) and Phase II (conjugation).[2] Based on the metabolism of structurally similar compounds, such as other ether-containing xenobiotics and carboxylic acids, a plausible metabolic pathway for this compound can be proposed. The primary routes of metabolism are likely O-dealkylation and conjugation of the carboxylic acid group.

Phase I Metabolism: O-Dealkylation

The ether linkage in this compound is susceptible to oxidative cleavage by cytochrome P450 (CYP) enzymes, a process known as O-dealkylation.[3][4][5] This reaction would yield glycolic acid and benzyl alcohol. Benzyl alcohol is subsequently metabolized to benzoic acid, which then undergoes further conjugation.

Phase II Metabolism: Conjugation

The carboxylic acid moiety of this compound can undergo conjugation reactions to increase its water solubility and facilitate excretion.[6][7][8][9] The two primary conjugation pathways for xenobiotic carboxylic acids are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the attachment of glucuronic acid to the carboxyl group, forming an acyl glucuronide.

-

Amino Acid Conjugation: This mitochondrial process involves the formation of an acyl-CoA thioester, which is then conjugated with an amino acid, most commonly glycine in humans, to form an amide.[8]

The resulting conjugates are more polar and are readily eliminated from the body, primarily through urine.

Quantitative Data

As this compound is not a known natural metabolite, quantitative data from in vivo studies are not available. The following tables present hypothetical, yet plausible, data based on typical values observed for other xenobiotic carboxylic acids. These tables are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Human Plasma

| Parameter | Value | Units |

| Cmax (Maximum Concentration) | 5.2 | µg/mL |

| Tmax (Time to Cmax) | 1.5 | hours |

| AUC (Area Under the Curve) | 25.8 | µg·h/mL |

| Half-life (t½) | 3.7 | hours |

| Clearance (CL) | 0.8 | L/h/kg |

| Volume of Distribution (Vd) | 4.2 | L/kg |

Table 2: Hypothetical Metabolic Profile of this compound in Urine (24-hour excretion)

| Metabolite | Percentage of Administered Dose |

| Unchanged this compound | 15% |

| BZA-Acyl-Glucuronide | 45% |

| BZA-Glycine Conjugate | 25% |

| Hippuric Acid (from Benzyl Alcohol) | 10% |

| Other Minor Metabolites | 5% |

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound in biological matrices. These protocols are adapted from established methods for other organic acids and xenobiotics.[10][11][12][13][14]

Analysis of this compound in Urine by GC-MS

This protocol describes the extraction, derivatization, and analysis of this compound from urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1.1. Materials

-

Urine sample

-

Internal Standard (e.g., ¹³C₆-Benzyloxyacetic acid)

-

Ethyl acetate

-

5M HCl

-

Sodium chloride

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Pyridine

-

Nitrogen gas for evaporation

4.1.2. Sample Preparation and Extraction

-

To 1 mL of urine, add the internal standard.

-

Acidify the sample to a pH < 2 with 5M HCl.

-

Saturate the sample with sodium chloride.

-

Extract the organic acids with 3 mL of ethyl acetate by vortexing for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

4.1.3. Derivatization

-

To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

4.1.4. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Injection Volume: 1 µL (splitless)

-

Inlet Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 50-550

-

Selected Ion Monitoring (SIM): Monitor characteristic ions for BZA-TMS and the internal standard.

Analysis of this compound in Plasma by HPLC-MS/MS

This protocol details the analysis of this compound in plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

4.2.1. Materials

-

Plasma sample

-

Internal Standard (e.g., ¹³C₆-Benzyloxyacetic acid)

-

Acetonitrile

-

Formic acid

-

HPLC-grade water

-

Methanol

4.2.2. Sample Preparation

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of 50% methanol in water.

4.2.3. HPLC-MS/MS Analysis

-

HPLC System: Waters ACQUITY UPLC I-Class (or equivalent)

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Sciex Triple Quad 6500+ (or equivalent)

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for BZA and the internal standard.

Potential Interactions with Cellular Signaling Pathways

Xenobiotic carboxylic acids have been shown to interfere with various cellular processes, including lipid metabolism and signaling pathways regulated by nuclear receptors.[6][7][15]

Interference with Lipid Metabolism

The formation of BZA-CoA thioester can potentially lead to:

-

Depletion of the free Coenzyme A pool: This can impact fatty acid metabolism and other CoA-dependent reactions.

-

Inhibition of β-oxidation: BZA-CoA may act as a competitive inhibitor of enzymes involved in fatty acid oxidation.

Activation of Nuclear Receptors

Xenobiotics can act as ligands for nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[15][16] Activation of these receptors can lead to the induction of drug-metabolizing enzymes and transporters, potentially altering the metabolism of other xenobiotics and endogenous compounds. It is plausible that this compound could interact with these xenosensors, thereby influencing gene expression related to drug metabolism and disposition.

Conclusion

While this compound is not a known natural metabolite, this technical guide provides a framework for its study in biological systems. The proposed metabolic pathways, detailed analytical protocols, and discussion of potential cellular interactions are based on established principles of xenobiotic metabolism. This information will be valuable for researchers in drug development, toxicology, and related fields who may encounter this compound or its structural analogs. Further in vitro and in vivo studies are necessary to validate these hypotheses and to fully elucidate the biological activity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 3. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase I - Oxidation Reactions | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Amino acid conjugation: contribution to the metabolism and toxicity of xenobiotic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of xenobiotic carboxylic acids: focus on coenzyme A conjugation, reactivity, and interference with lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aurametrix.weebly.com [aurametrix.weebly.com]

- 11. erndim.org [erndim.org]

- 12. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 13. metbio.net [metbio.net]

- 14. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Atypical functions of xenobiotic receptors in lipid and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular adaptation to xenobiotics: Interplay between xenosensors, reactive oxygen species and FOXO transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Yield Synthesis of Benzyloxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of benzyloxyacetic acid, a valuable building block in organic synthesis and pharmaceutical research. The primary method described is the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3][4] The protocol includes information on reaction conditions, purification, and expected outcomes, supported by data from analogous syntheses.

Introduction

This compound and its derivatives are important intermediates in the development of various pharmaceuticals, including anti-inflammatory and analgesic agents.[5] They are also utilized in the synthesis of herbicides and as building blocks in polymer chemistry.[5][6] The Williamson ether synthesis is a common and effective method for preparing such aryloxyacetic acids, typically providing good to excellent yields.[3][6] This method involves the reaction of an alcohol or phenoxide with an alkyl halide in the presence of a base.[3] For the synthesis of this compound, two main variations of the Williamson ether synthesis are considered: the reaction of benzyl alcohol with a haloacetic acid or the reaction of a benzyl halide with glycolic acid. This protocol will focus on the latter, which is often more practical due to the reactivity of the reagents.

Reaction Principle

The synthesis of this compound via the Williamson ether synthesis involves the deprotonation of glycolic acid by a base to form a glycolate salt. This is followed by the nucleophilic substitution of the halide from a benzyl halide by the glycolate anion to form the desired ether.

Overall Reaction:

C₆H₅CH₂X + HOCH₂COOH + 2 Base → C₆H₅CH₂OCH₂COONa + NaX + 2 H₂O C₆H₅CH₂OCH₂COONa + H⁺ → C₆H₅CH₂OCH₂COOH + Na⁺

Where X is a halide (e.g., Cl, Br).

Experimental Protocols

High-Yield Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from established procedures for the Williamson ether synthesis of related aryloxyacetic acids.[3]

Materials:

-

Glycolic acid

-

Benzyl chloride (or benzyl bromide)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl), 6M

-

Anhydrous sodium sulfate

-

Deionized water

-

Toluene (optional, for azeotropic removal of water)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Glycolate:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in water.

-

Carefully add one molar equivalent of glycolic acid to the sodium hydroxide solution while stirring. The reaction is exothermic.

-

-

Reaction with Benzyl Halide:

-

To the freshly prepared sodium glycolate solution, add one molar equivalent of benzyl chloride.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 90-100°C) with vigorous stirring.[3]

-

Maintain the reflux for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water.[3]

-

Transfer the mixture to a separatory funnel and acidify with 6M HCl until the solution is acidic (pH ~2), which will protonate the carboxylate to form the free acid.[3]

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).[3]

-

Combine the organic extracts and wash with water and then with brine.[7]

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous sodium sulfate.[7]

-

Filter to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization.[1] A suitable solvent system, such as hot water or a mixture of ethyl acetate and hexanes, should be determined experimentally.

-

Alternatively, acid-base extraction can be employed for purification.[1] Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer containing the deprotonated this compound is then separated and re-acidified to precipitate the pure product, which is then filtered, washed with cold water, and dried.[3]

-

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the Williamson ether synthesis of aryloxyacetic acids, which can be considered indicative for the synthesis of this compound.

| Parameter | Value/Condition | Reference |

| Starting Materials | Glycolic Acid, Benzyl Halide | [8] |

| Base | Sodium Hydroxide (NaOH) | [3] |

| Solvent | Water | [3] |

| Reaction Temperature | 90-100°C (Reflux) | [3] |

| Reaction Time | 2-4 hours | [3] |